molecular formula C6H5ClN2O3 B1603872 Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate CAS No. 21874-47-5

Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate

Cat. No.: B1603872
CAS No.: 21874-47-5
M. Wt: 188.57 g/mol
InChI Key: QJUBTZMSLDLOPZ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate: is a heterocyclic organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 3rd position, and a carboxylate ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-3-hydroxypyrazine

Properties

IUPAC Name

methyl 5-chloro-2-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUBTZMSLDLOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627391
Record name Methyl 6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21874-47-5
Record name Methyl 6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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